molecular formula C15H19N5OS B7157704 N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide

N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide

Cat. No.: B7157704
M. Wt: 317.4 g/mol
InChI Key: WGPFWALIPIVDOI-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiadiazole moiety, and a pyridine ring, each contributing to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-4-2-6-14(16-11)17-15(21)12-5-3-7-20(8-12)9-13-10-22-19-18-13/h2,4,6,10,12H,3,5,7-9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPFWALIPIVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)CC3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine-3-carboxamide core, followed by the introduction of the thiadiazole and pyridine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different chemical and biological properties.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, thiadiazole-containing molecules, and pyridine-based compounds. Examples include:

  • Piperidine-3-carboxamide derivatives
  • Thiadiazole-substituted piperidines
  • Pyridine-2-ylmethyl piperidines

Uniqueness

What sets N-(6-methylpyridin-2-yl)-1-(thiadiazol-4-ylmethyl)piperidine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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